
N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as IMMA, and it belongs to the class of amides. IMMA has been synthesized using various methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Chemical Structure and Crystallization Properties
The study of isochroman derivatives, closely related to N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide, has revealed insights into their tendency to crystallize in chiral space groups. Research involving methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate and its analogs has shown that these compounds adopt specific conformations and arrangements, contributing to their crystallization behavior. This understanding is crucial for developing materials with desired chiral properties, which could be relevant for applications in materials science and pharmaceuticals (Palusiak et al., 2004).
Metabolism Studies
A different aspect of scientific research involving related compounds like chloroacetamide herbicides (e.g., acetochlor and metolachlor) focuses on their metabolism by liver microsomes in humans and rats. These studies are pivotal for understanding the metabolic pathways and potential toxicological implications of such compounds. They reveal how these substances are processed in the body and their possible transformation into more active or toxic metabolites. This research has implications for assessing the safety and environmental impact of related chemicals (Coleman et al., 2000).
Radiosynthesis for Metabolic Studies
The radiosynthesis of related herbicides, such as acetochlor, for use in studies on their metabolism and mode of action highlights the relevance of these compounds in environmental and biological research. By labeling these substances with radioactive markers, researchers can trace their distribution, breakdown, and interaction with biological systems. This approach is critical for understanding the environmental fate of such compounds and their potential risks to health and ecosystems (Latli & Casida, 1995).
Antibacterial Activity
Further exploration into the applications of related compounds involves their potential antibacterial activity. Studies on derivatives like pivaloyloxymethyl esters have shown promising results against a range of gram-positive and gram-negative bacteria, including strains resistant to beta-lactams. Such research indicates the potential of these compounds to serve as templates for developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Sakagami et al., 1991).
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-21(20(22)11-15-6-5-9-18(10-15)23-2)13-19-12-16-7-3-4-8-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKAAICJZLSTKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)
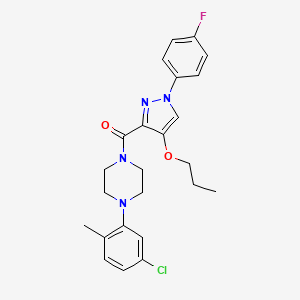
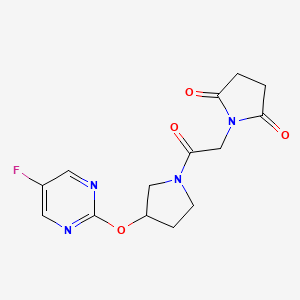
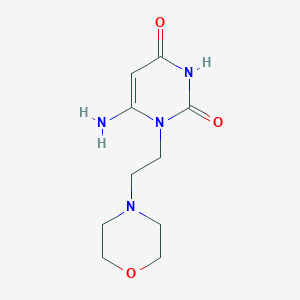
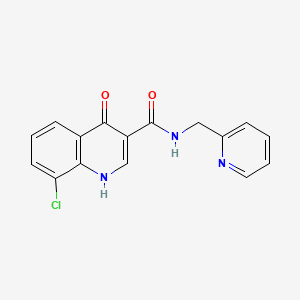
![6-Bromo-2,2-difluoro-spiro[3.3]heptane](/img/structure/B2398552.png)
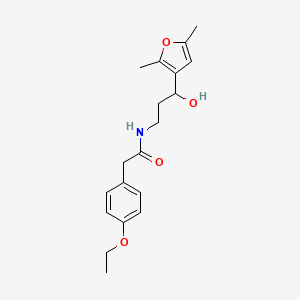

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)

